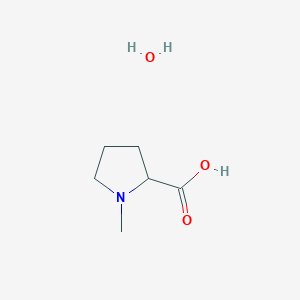
1-methylpyrrolidine-2-carboxylic Acid Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-D-proline monohydrate is a derivative of the amino acid proline, where a methyl group is attached to the nitrogen atom of the proline ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications. It is a crystalline solid that is soluble in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-proline monohydrate typically involves the methylation of D-proline. One common method is the reaction of D-proline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of N-Methyl-D-proline monohydrate often employs microbial processes. For example, a proline racemase–proline dehydrogenase cascade can be used for the enantioselective production of D-proline, which is then methylated to produce N-Methyl-D-proline monohydrate .
Types of Reactions:
Oxidation: N-Methyl-D-proline monohydrate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form N-methyl-D-proline alcohol.
Substitution: The compound can participate in substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of N-Methyl-D-proline.
Reduction: N-Methyl-D-proline alcohol.
Substitution: Various substituted proline derivatives.
Applications De Recherche Scientifique
N-Methyl-D-proline monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: N-Methyl-D-proline monohydrate is used in the production of chiral intermediates and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of N-Methyl-D-proline monohydrate involves its interaction with various molecular targets. It can act as a ligand for certain enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions, which can alter the conformation and function of target proteins .
Comparaison Avec Des Composés Similaires
- N-Methyl-L-proline monohydrate
- L-Proline
- D-Proline
- N-Benzyl-L-proline
Comparison: N-Methyl-D-proline monohydrate is unique due to its specific stereochemistry and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to other proline derivatives. For example, N-Methyl-D-proline monohydrate has different solubility and reactivity profiles compared to its L-isomer and other substituted prolines .
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1-methylpyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2 |
Clé InChI |
IXBKFJZWNAVSHW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


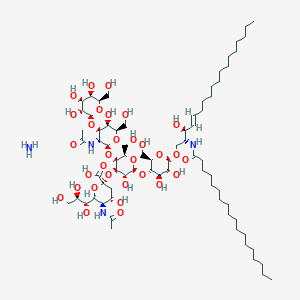
![[18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate](/img/structure/B13388240.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13388241.png)
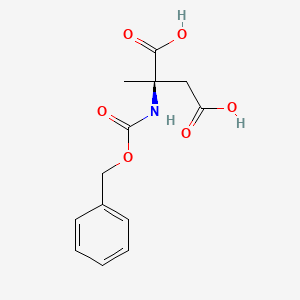
![3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B13388250.png)
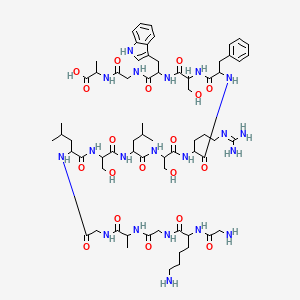
![6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13388269.png)

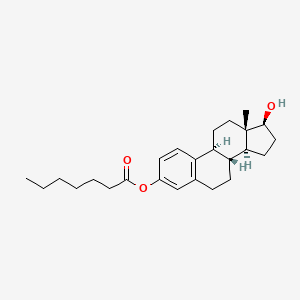
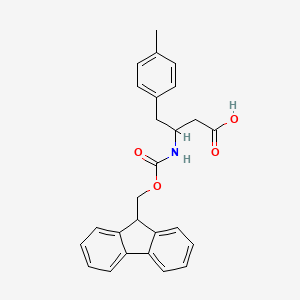
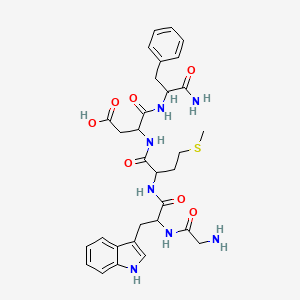
![N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-(1,1,1-trifluoropropan-2-yloxy)benzamide](/img/structure/B13388291.png)
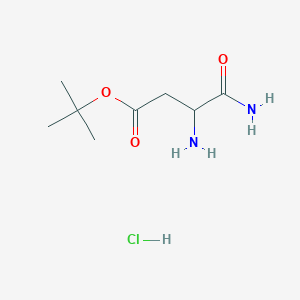
![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)
